molecular formula C19H30BNO5Si B3269114 1H-Indole-1-carboxylic acid, 2-borono-5-[[[dimethyl(1-methylethyl)silyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI) CAS No. 503045-89-4

1H-Indole-1-carboxylic acid, 2-borono-5-[[[dimethyl(1-methylethyl)silyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)

Cat. No.: B3269114
CAS No.: 503045-89-4
M. Wt: 391.3 g/mol
InChI Key: RDQTXVURHRKAGQ-UHFFFAOYSA-N
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Description

This compound is a boronic acid ester derivative of 1H-indole, featuring a tert-butyloxycarbonyl (Boc) protecting group at the indole nitrogen (position 1), a boronic acid moiety at position 2, and a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at position 5. The molecular formula is C19H28BNO5Si, with a molecular weight of 393.3 g/mol. Key structural features include:

  • Boc protection: Enhances stability during synthetic procedures .
  • Boronic ester: Facilitates participation in Suzuki-Miyaura cross-coupling reactions .
  • TBS-OCH2- group: Provides steric bulk and hydrolytic stability compared to unprotected hydroxyl groups .

The compound is primarily used in medicinal chemistry and materials science as a building block for synthesizing complex molecules, leveraging its boronic acid functionality for carbon-carbon bond formation.

Properties

IUPAC Name

[5-[[dimethyl(propan-2-yl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO5Si/c1-13(2)27(6,7)25-12-14-8-9-16-15(10-14)11-17(20(23)24)21(16)18(22)26-19(3,4)5/h8-11,13,23-24H,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQTXVURHRKAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CO[Si](C)(C)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722111
Record name [1-(tert-Butoxycarbonyl)-5-({[dimethyl(propan-2-yl)silyl]oxy}methyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503045-89-4
Record name [1-(tert-Butoxycarbonyl)-5-({[dimethyl(propan-2-yl)silyl]oxy}methyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

  • Chemical Name : 1H-Indole-1-carboxylic acid, 2-borono-5-[[[dimethyl(1-methylethyl)silyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)
  • CAS Number : 503045-89-4
  • Molecular Formula : C19H26BN3O5
  • Molecular Weight : 387.24 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Indole derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. The presence of boron in the structure may enhance its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies on similar compounds have shown that they can modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Indole derivatives have also been reported to enhance the efficacy of conventional chemotherapeutics by overcoming drug resistance mechanisms.

Neuroprotective Effects

Indole compounds have been shown to possess neuroprotective properties. They may exert these effects through antioxidant mechanisms, reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antitumor Activity

A study published in Cancer Research evaluated the efficacy of a similar indole derivative in inhibiting tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, suggesting potent anticancer activity.

Study 2: Neuroprotection in Animal Models

In a study focused on neuroprotection, researchers administered an indole derivative to mice subjected to ischemic stroke. The results indicated improved functional recovery and reduced neuronal death, supporting the potential use of such compounds in neuroprotective therapies.

Study 3: Anti-inflammatory Effects

Research published in Journal of Inflammation highlighted the anti-inflammatory effects of indole derivatives in vitro. The compounds were found to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of PI3K/Akt pathwayCancer Research
NeuroprotectiveReduction of oxidative stressNeuroscience Letters
Anti-inflammatoryInhibition of pro-inflammatory cytokinesJournal of Inflammation

Scientific Research Applications

Synthetic Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is particularly useful in:

  • Pharmaceutical Development : It is employed in the synthesis of drugs targeting various biological pathways.
  • Agrochemicals : The compound can be modified to create new pesticides or herbicides.

Research indicates that indole derivatives exhibit a range of biological activities:

  • Anticancer Properties : Studies have shown that compounds similar to 1H-Indole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth .
  • Antiviral and Antimicrobial Effects : The compound is being investigated for its potential to combat viral infections and bacterial growth, making it a candidate for new therapeutic agents .

Medicinal Chemistry

The boron atom in the structure enhances its reactivity, allowing it to form reversible covalent bonds with biological molecules:

  • Drug Design : It has been explored as a precursor for compounds targeting specific enzymes or receptors, particularly in cancer therapy .
  • Mechanism of Action : The compound may modulate signaling pathways related to cell growth and apoptosis, providing insights into its therapeutic potential .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in:

  • Catalysis : It can act as a catalyst in various chemical reactions due to its unique structure.
  • Material Science : Its properties may be exploited in the development of advanced materials with specific functionalities .

Case Study 1: Anticancer Activity

A study investigated the effects of various indole derivatives on cancer cell lines. The results indicated that the introduction of boron significantly enhanced the cytotoxicity against specific cancer types, suggesting that compounds like 1H-Indole-1-carboxylic acid derivatives could lead to the development of novel anticancer drugs.

Case Study 2: Antimicrobial Properties

Research focusing on indole-based compounds demonstrated their ability to inhibit bacterial growth. The mechanism was linked to the interaction of the indole core with bacterial enzymes, leading to cell death. This highlights the potential of 1H-Indole-1-carboxylic acid derivatives as antimicrobial agents.

Comparison of Related Compounds

Compound NameKey FeaturesUnique Aspects
Indole Derivative AContains dimethylamino groupEnhanced solubility and biological activity
Indole-3-carboxylic acidSimpler structure without boronMore established biological data
Boronic Acid Derivative BReactive boron centerVersatile in cross-coupling reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous indole derivatives, focusing on substituent effects, molecular properties, and applications:

Compound (CAS) Substituent at Position 5 Molecular Formula Molecular Weight Key Properties
Target (335649-84-8) TBS-OCH2- C19H28BNO5Si 393.3 Bulky silyl ether enhances stability; Boc protection ensures amine inertness .
863770-85-8 Bis-Boc-amino C23H33BN2O8 476.3 Dual Boc groups protect amino functionality; higher polarity due to N/O content .
913388-67-7 Piperidinylamino-Boc C23H34BN3O6 471.3 Nitrogen-rich substituent improves solubility; potential for hydrogen bonding .
1021342-92-6 Diethylaminomethyl C18H28BN2O4 347.2 Aminoalkyl group introduces basicity; smaller size increases reactivity .
848357-99-3 (FA-2083) TBS-O- at position 6 C19H28BNO5Si 393.3 Substituent position alters regioselectivity in cross-coupling reactions .
475102-11-5 4-Chloro C13H15BClNO4 295.5 Electron-withdrawing Cl group directs electrophilic substitution .
913388-60-0 Morpholinylethoxy C19H27BN2O6 398.2 Ether-linked morpholine enhances solubility in polar solvents .
848357-29-9 Acetyl C15H18BNO5 301.1 Electron-withdrawing acetyl group reduces electron density at position 5 .

Key Comparative Insights :

Substituent Effects :

  • Steric Bulk : The TBS group in the target compound offers superior hydrolytic stability compared to acetyl () or morpholinylethoxy () groups.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 475102-11-5) reduce electron density at position 5, influencing reactivity in electrophilic substitution or cross-coupling reactions .

Reactivity in Suzuki-Miyaura Coupling: Boronic esters with bulky substituents (e.g., TBS-OCH2-) may exhibit slower reaction kinetics due to steric hindrance but offer better regioselectivity . Smaller substituents (e.g., diethylaminomethyl in 1021342-92-6) enhance reactivity but may reduce stability .

Synthetic Utility: The TBS-protected hydroxymethyl group in the target compound serves as a precursor for further oxidation to aldehydes or deprotection to hydroxyl groups . Compounds with Boc-protected amino groups (e.g., 863770-85-8) are intermediates in peptide synthesis .

Solubility and Stability: Nitrogen-containing substituents (e.g., piperidinylamino in 913388-67-7) improve aqueous solubility, beneficial for biological applications . The TBS group in the target compound increases lipophilicity, favoring membrane permeability in drug discovery .

Q & A

Basic: What are the established synthetic methodologies for introducing boronic acid and tert-butyl ester groups onto indole scaffolds?

Answer:
The synthesis of indole derivatives with boronic acid and tert-butyl ester groups typically involves:

  • Stepwise functionalization : Refluxing 3-formyl-indole precursors with sodium acetate in acetic acid to introduce heterocyclic moieties (e.g., thiazolidinone or thiazole rings) via condensation reactions .
  • Protection strategies : The tert-butyl ester group is introduced using Boc (tert-butoxycarbonyl) protection, as seen in analogous compounds where tert-butyl esters stabilize carboxylic acid groups under acidic or basic conditions .
  • Boronic acid incorporation : Boron-containing groups are added via Suzuki-Miyaura cross-coupling or direct borylation, though the latter requires careful control of anhydrous conditions to prevent hydrolysis .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of silyl-protected indole derivatives?

Answer:
Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substitution patterns, but boron’s quadrupolar moment may cause signal broadening. 11B^{11} \text{B} NMR or 19F^{19} \text{F}-tagged probes can clarify boron environments .
  • X-ray crystallography : Resolves regiochemistry and confirms steric effects of bulky silyl groups (e.g., dimethyl(1-methylethyl)silyl) .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects hydrolyzed byproducts (e.g., loss of tert-butyl or silyl groups) .

Advanced: How can regioselectivity challenges be addressed during the introduction of bulky substituents like dimethyl(1-methylethyl)silyl groups at the C5 position of indole derivatives?

Answer:
Regioselectivity is influenced by:

  • Steric directing : Bulky silyl groups favor substitution at less hindered positions. For example, in azidocinnamate cyclization, substituent position (e.g., 3-hydroxy vs. 3-benzyloxy) dictates indole regioisomer ratios .
  • Catalytic control : Palladium-mediated reactions (e.g., reductive cyclization of nitroarenes) can direct coupling to electron-rich indole positions .
  • Pre-functionalization : Introducing temporary directing groups (e.g., boronic esters) prior to silylation ensures precise placement .

Advanced: What strategies mitigate hydrolysis or instability of the boronic acid moiety during multi-step synthesis?

Answer:

  • Protection : Use masked boronic esters (e.g., pinacol boronate) during reactive steps, followed by deprotection under mild acidic conditions .
  • Solvent choice : Anhydrous solvents (e.g., THF, DMF) minimize water exposure.
  • Low-temperature reactions : Reduce hydrolysis rates during silylation or esterification steps .

Basic: What purification methods are optimal for indole-carboxylic acid esters with sensitive functional groups?

Answer:

  • Recrystallization : From acetic acid or DMF/acetic acid mixtures, effective for removing unreacted precursors .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates silylated byproducts without decomposing boronic acids .
  • pH-controlled extraction : Adjust aqueous phase pH to isolate ionizable intermediates (e.g., free carboxylic acids) .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) arising from dynamic effects in boronic acid-containing indoles?

Answer:

  • Variable-temperature (VT) NMR : Identifies dynamic equilibria (e.g., boronic acid tautomerism) by observing coalescence temperatures .
  • Computational modeling : DFT calculations predict 1H^1 \text{H} and 13C^{13} \text{C} shifts, aiding assignment of ambiguous signals .
  • Isotopic labeling : 10B/11B^{10} \text{B}/^{11} \text{B} substitution simplifies boron-related splitting .

Advanced: What catalytic systems are effective for cross-coupling reactions involving the boronic acid group in such indole derivatives?

Answer:

  • Palladium catalysts : Pd(PPh3_3)4_4 or PdCl2_2(dppf) enable Suzuki-Miyaura coupling with aryl halides, though steric hindrance from the tert-butyl ester may require ligand optimization (e.g., bulky phosphines) .
  • Microwave-assisted synthesis : Accelerates coupling rates for sluggish reactions involving silyl-protected intermediates .

Basic: What are the common side reactions encountered during the silylation of hydroxyl groups in indole intermediates, and how are they controlled?

Answer:

  • Over-silylation : Occurs with excess silyl chloride. Controlled stoichiometry (1:1 molar ratio) and low temperatures (−20°C) minimize this .
  • Competitive N-silylation : Indole’s NH group may react; pre-protection with Boc or trimethylsilyl groups prevents this .

Advanced: How to design experiments to determine the influence of the tert-butyl ester group on the electronic properties of the indole core?

Answer:

  • Comparative UV-Vis spectroscopy : Analyze λmax_{\text{max}} shifts in tert-butyl-protected vs. free carboxylic acid derivatives to assess electron-withdrawing effects .
  • Electrochemical studies : Cyclic voltammetry measures oxidation potentials altered by esterification .

Advanced: In multi-component reactions involving indole derivatives, how does the presence of a boronic acid group influence reaction pathways and product distribution?

Answer:

  • Boron-directed reactivity : The boronic acid can act as a transient directing group, polarizing adjacent C–H bonds for functionalization .
  • Competitive pathways : Boron may participate in Petasis or Chan-Lam coupling, diverting from indole-specific reactivity. Screening ligands (e.g., Cu(OAc)2_2) suppresses undesired pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-5-[[[dimethyl(1-methylethyl)silyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)
Reactant of Route 2
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-5-[[[dimethyl(1-methylethyl)silyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)

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